An In-depth Technical Guide to the Physicochemical Properties of 4'-Methyl-2-piperidinomethyl benzophenone
An In-depth Technical Guide to the Physicochemical Properties of 4'-Methyl-2-piperidinomethyl benzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Methyl-2-piperidinomethyl benzophenone is a derivative of benzophenone, a well-known scaffold in medicinal chemistry and materials science. The incorporation of a 4'-methyl group and a 2-piperidinomethyl substituent on the benzophenone core is anticipated to modulate its physicochemical and biological properties. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this guide will provide a comprehensive overview of its predicted physicochemical properties based on the known characteristics of its constituent moieties: 4-methylbenzophenone and the piperidinomethyl group. Furthermore, this document will outline the standard methodologies for the empirical determination and characterization of these properties, offering a robust framework for researchers.
Predicted Physicochemical Properties
The introduction of a piperidinomethyl group to the 4-methylbenzophenone structure is expected to significantly influence its properties. The basic nitrogen of the piperidine ring will particularly affect its solubility and pKa.
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₂₀H₂₃NO | Derived from the chemical structure. |
| Molecular Weight | 293.41 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to yellowish solid | Based on the typical appearance of similar benzophenone derivatives.[1] |
| Melting Point | Estimated > 60 °C | The parent compound, 4-methylbenzophenone, has a melting point of 59-60 °C. The addition of the piperidinomethyl group increases molecular weight and potential for intermolecular interactions, likely raising the melting point. |
| Boiling Point | Estimated > 330 °C | 4-methylbenzophenone has an estimated boiling point of 328 °C. The larger substituent will increase the boiling point. |
| Solubility | pH-dependent. Soluble in acidic aqueous solutions and common organic solvents (e.g., ethanol, DMSO, dichloromethane). | The basic piperidine nitrogen will be protonated at acidic pH, forming a soluble salt. The aromatic backbone ensures solubility in organic solvents. |
| pKa | Estimated 8.5 - 10.5 | The piperidine moiety typically exhibits a pKa in this range, indicating its basicity.[2] |
| LogP (o/w) | Estimated 3.5 - 4.5 | 4-methylbenzophenone has an estimated LogP of 3.64. The piperidinomethyl group will slightly decrease lipophilicity, but the overall molecule is expected to remain largely lipophilic. |
Chemical Structure and Experimental Workflow
The following diagrams illustrate the chemical structure of 4'-Methyl-2-piperidinomethyl benzophenone and a typical experimental workflow for its characterization.
Caption: Chemical structure of 4'-Methyl-2-piperidinomethyl benzophenone.
Caption: Experimental workflow for characterization.
Experimental Protocols
Synthesis: Mannich Reaction
A plausible synthetic route for 4'-Methyl-2-piperidinomethyl benzophenone is the Mannich reaction. This involves the aminoalkylation of a proton-donating compound.
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Reactants: 4-Methylacetophenone (as a precursor to the benzophenone), piperidine, and formaldehyde.
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Procedure: The reaction is typically carried out in a suitable solvent like ethanol. The reactants are mixed and refluxed.
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Work-up: After the reaction is complete, the solvent is removed, and the crude product is isolated.
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Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.[3]
Structural Elucidation
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group protons, the methylene bridge protons, and the piperidine ring protons. The chemical shifts of the aromatic protons will be influenced by the substitution pattern.[4]
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule, with distinct signals for the carbonyl carbon, aromatic carbons, methyl carbon, methylene carbon, and the carbons of the piperidine ring.[5]
2. Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. The fragmentation pattern can also provide structural information. For 4'-Methyl-2-piperidinomethyl benzophenone, the molecular ion peak [M]+ would be observed at m/z 293.41.
3. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
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C=O stretch (ketone): Around 1650-1670 cm⁻¹.[6]
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C-H stretch (aromatic and aliphatic): Around 2800-3100 cm⁻¹.
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C-N stretch (amine): Around 1000-1200 cm⁻¹.
Purity and Physicochemical Property Determination
1. High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for determining the purity of the synthesized compound.
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Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Stationary Phase: A C18 column is typically used for reverse-phase chromatography.
-
Detection: UV detection at a wavelength where the benzophenone chromophore absorbs strongly (around 254 nm).
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Validation: The method should be validated for linearity, accuracy, precision, and limit of detection.[7]
2. Melting Point Determination
The melting point is a crucial indicator of purity. It should be determined using a calibrated melting point apparatus. A sharp melting range indicates a high degree of purity.
3. Solubility and pKa Determination
-
Solubility: The solubility in various solvents (aqueous buffers at different pH values and organic solvents) can be determined by adding a known amount of the compound to a specific volume of the solvent until saturation is reached. The concentration of the dissolved compound can be quantified by HPLC or UV-Vis spectroscopy.
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pKa Determination: The pKa can be determined by potentiometric titration. A solution of the compound is titrated with a standard acid or base, and the pH is monitored. The pKa is the pH at which half of the piperidine nitrogens are protonated.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and evaluation of the physicochemical properties of 4'-Methyl-2-piperidinomethyl benzophenone. While direct experimental data is sparse, the predicted properties and outlined experimental protocols offer a solid foundation for researchers and drug development professionals working with this and related compounds. The methodologies described are standard in the field and, when properly executed, will yield reliable and reproducible data.
References
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Samanidou, V. F., et al. (2010). Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)). Journal of Chromatography B, 878(9-10), 823-830. [Link]
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Al-Ghorbani, M., et al. (2020). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 25(15), 3458. [Link]
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PubChem. 4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone. [Link]
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Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. [Link]
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Analytical Methods. (2012). 3(10), 2733-2740. [Link]
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Ramalingom, S., et al. (2011). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. Archives of Physics Research, 2(4), 130-137. [Link]
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SpectraBase. 4-Methylbenzophenone - Optional[13C NMR] - Spectrum. [Link]
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